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N-Benzoyl-Val-Gly-Arg p-nitroanilide HCl

Catalog No.
S14384695
CAS No.
M.F
C26H35ClN8O6
M. Wt
591.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Benzoyl-Val-Gly-Arg p-nitroanilide HCl

Product Name

N-Benzoyl-Val-Gly-Arg p-nitroanilide HCl

IUPAC Name

N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]benzamide;hydrochloride

Molecular Formula

C26H35ClN8O6

Molecular Weight

591.1 g/mol

InChI

InChI=1S/C26H34N8O6.ClH/c1-16(2)22(33-23(36)17-7-4-3-5-8-17)25(38)30-15-21(35)32-20(9-6-14-29-26(27)28)24(37)31-18-10-12-19(13-11-18)34(39)40;/h3-5,7-8,10-13,16,20,22H,6,9,14-15H2,1-2H3,(H,30,38)(H,31,37)(H,32,35)(H,33,36)(H4,27,28,29);1H/t20-,22-;/m0./s1

InChI Key

MLHRHUKHWCVSAU-DTRWSJPISA-N

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2.Cl

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2.Cl

N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride is a synthetic peptide compound with the molecular formula C26H34N8O6HClC_{26}H_{34}N_{8}O_{6}\cdot HCl and a molecular weight of approximately 591.07 g/mol. This compound features a sequence of four amino acids: valine, glycine, arginine, and is characterized by a benzoyl group at the N-terminus and a p-nitroanilide group at the C-terminus. It is primarily utilized as a substrate in protease assays due to its specific cleavage characteristics by trypsin-like enzymes .

The primary chemical reaction involving N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride is its hydrolysis, particularly when acted upon by serine proteases such as trypsin. The reaction can be summarized as follows:

N Benzoyl Val Gly Arg pNA HCl+H2ON Benzoyl Val Gly+HArg pNA HCl yellow \text{N Benzoyl Val Gly Arg pNA HCl}+H_2O\rightarrow \text{N Benzoyl Val Gly}+H-\text{Arg pNA HCl yellow }

In this reaction, the peptide bond between glycine and arginine is cleaved, releasing the yellow p-nitroaniline, which can be quantitatively measured using spectrophotometry .

N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride exhibits significant biological activity as a substrate for various proteases. Its structure allows it to be specifically cleaved by enzymes such as trypsin and urokinase, making it valuable in biochemical assays to study enzyme kinetics and activity. The released p-nitroaniline serves as a chromogenic indicator, facilitating the quantification of protease activity in various biological samples .

The synthesis of N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride typically involves solid-phase peptide synthesis techniques. This process includes:

  • Coupling of Protected Amino Acids: The amino acids are sequentially added to a solid support using coupling reagents.
  • Deprotection: After each coupling step, protecting groups are removed to allow for the next amino acid addition.
  • Cleavage from Solid Support: Once the peptide chain is assembled, it is cleaved from the solid support.
  • Purification: The crude product undergoes purification via methods such as high-performance liquid chromatography.

The specific details of each step may vary based on the desired purity and yield of the final product .

N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride has several applications in scientific research:

  • Protease Assays: Used extensively in enzymology for measuring protease activity.
  • Biochemical Research: Serves as a model substrate for studying enzyme specificity and kinetics.
  • Clinical Diagnostics: Potential applications in diagnostics related to diseases involving protease imbalances .

Interaction studies involving N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride focus on its binding and cleavage by various proteases. These studies help elucidate enzyme mechanisms and substrate specificity. For example, research has demonstrated that trypsin recognizes the Val-Gly-Arg sequence specifically, leading to efficient cleavage and subsequent release of the chromogenic product .

Similar Compounds

Several compounds share structural or functional similarities with N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride. Here are some notable examples:

Compound NameCAS NumberKey Features
N-Benzoyl-Phe-Val-Arg p-nitroanilide54799-93-8Substrate for serine proteases; similar structure
N-CBZ-Gly-Pro-Arg p-nitroanilide64815-80-XUsed in protease assays; different amino acid sequence
Acetyl-L-arginine amide hydrochloride64815-80-YRelated to arginine metabolism; different applications
N-benzoyl-L-valylglycyl-N-(4-nitrophenyl)-ornithinamide hydrochloride64815-80-ZSimilar use in enzyme assays; modified side chains

These compounds differ primarily in their amino acid sequences or functional groups but retain similar applications in enzymology and biochemistry .

Solid-Phase Peptide Synthesis Optimization Strategies

The synthesis of N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride presents unique challenges that require specialized optimization strategies within the solid-phase peptide synthesis framework . The compound's molecular formula C26H35ClN8O6 with a molecular weight of approximately 591.07 g/mol necessitates careful consideration of reaction parameters to achieve optimal yields and purity [3] .

Traditional solid-phase peptide synthesis methodologies often prove insufficient for peptidyl p-nitroanilide derivatives due to the inherently poor nucleophilicity of the p-nitroaniline moiety [4] [5]. This limitation stems from the electron-withdrawing effect of the nitro group, which significantly reduces the amino group's reactivity and complicates the final coupling step [6] [7].

The optimization of amino acid and coupling reagent concentrations represents a critical parameter in enhancing synthesis efficiency [8] [9]. Research demonstrates that increasing concentrations from the standard 0.2-0.3 M to 0.5 M significantly improves coupling efficiency, particularly for challenging sequences containing arginine residues [8] [10]. This concentration enhancement increases the probability of successful molecular interactions during the two separate, concentration-dependent bimolecular reactions required for each amino acid addition [8].

Microwave-assisted solid-phase peptide synthesis has emerged as a transformative approach for peptidyl p-nitroanilide production [11] [12]. The implementation of microwave heating at 50-75°C with carefully controlled power output of 25W enables rapid and efficient coupling reactions while minimizing side reactions [12]. This methodology reduces reaction times from hours to minutes while maintaining high conversion rates and product purity [9] [11].

The double coupling strategy proves particularly beneficial following proline residues and for challenging sequences containing multiple basic amino acids [8] [9]. This approach involves repeating the coupling cycle with fresh reagents to ensure complete conversion, addressing the inherent difficulties associated with sterically hindered amino acid incorporations [8] [10].

Table 1: Optimization Strategies for Solid-Phase Peptide Synthesis

ParameterStandard ConditionsOptimized ConditionsExpected Improvement
Amino Acid Concentration0.2-0.3 M0.5 MIncreased coupling efficiency
Coupling Reagent Concentration0.2-0.3 M0.5 MEnhanced reaction completion
Resin Loading0.4-0.7 mmol/g0.2-0.4 mmol/gReduced steric hindrance
TemperatureRoom Temperature50-75°C (microwave)Faster reaction kinetics
Reaction Time1-2 hours3-5 minutes (microwave)Complete conversion
Deprotection Base Concentration20% piperidine40% piperidineEfficient Fmoc removal
Solvent SystemDMFDMF/NMP/DCM mixturesBetter solvation
Coupling CyclesSingleDouble (after proline)Higher purity

The selection of appropriate resin systems plays a crucial role in the successful synthesis of peptidyl p-nitroanilide derivatives [4] [7]. Aryl hydrazine resins have demonstrated superior performance compared to traditional approaches, offering enhanced reactivity through the formation of highly reactive acyl diazene intermediates upon mild oxidation [4] [13]. This methodology circumvents the poor nucleophilicity limitations associated with direct p-nitroaniline coupling [4] [7].

Alternative resin strategies include the utilization of 5-amino-2-nitrobenzoic acid analogs attached to Wang or Rink Amide resins [5] [7]. These approaches provide p-nitroanilide-like chromogenic properties while maintaining improved synthetic accessibility and enhanced solubility characteristics [5] [7].

The implementation of green chemistry principles in solid-phase peptide synthesis has gained significant attention for large-scale production [14] [11]. Recent developments include the elimination of washing steps through volatile base evaporation techniques, resulting in up to 95% waste reduction while maintaining product quality [11]. These innovations represent critical advances for industrial-scale production of peptidyl p-nitroanilide substrates [14] [11].

Protection/Deprotection Schemes for Arginine-Containing Sequences

The protection of arginine residues in N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride synthesis represents one of the most challenging aspects of the synthetic methodology [15] [16]. The highly basic guanidino side chain requires robust protection strategies to prevent undesired side reactions while maintaining compatibility with the overall synthetic scheme [15] [17].

The evolution of arginine protecting groups has progressed from early tosyl and mesitylenesulfonyl derivatives to more sophisticated sulfonyl-based systems [15] [18]. The 4-methoxy-2,3,6-trimethylbenzenesulfonyl protecting group demonstrated poor acid liability, leading to the development of more advanced alternatives [15] [19].

The 2,2,5,7,8-pentamethylchroman-6-sulfonyl group, commonly referred to as the pentamethylchroman protecting group, represents a significant advancement in arginine protection strategies [15] [19]. This protecting group exhibits enhanced acid liability compared to earlier systems while maintaining stability during the synthesis process [19] [20]. The structural similarity to alpha-tocopherol derivatives contributes to oxidation resistance and improved stability under various reaction conditions .

The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl protecting group has emerged as the most widely used system for arginine protection in modern peptide synthesis [17] [16]. This group demonstrates optimal balance between stability during synthesis and efficient removal under standard trifluoroacetic acid cleavage conditions [17] [16]. Comparative studies indicate superior performance in minimizing delta-lactam formation, a critical side reaction that can significantly reduce product yields [16] [20].

Table 2: Arginine Protection/Deprotection Schemes for Peptide Synthesis

Protecting GroupAcid StabilityDeprotection ConditionsSide ReactionsCompatibility
Tosyl (Tos)Very StableTMSBr/TFAδ-lactam formationStandard protocols
Mesitylenesulfonyl (Mts)StableTMSBr/TFAδ-lactam formationStandard protocols
4-Methoxytrityl (Mtr)ModerateTFA (3-6 hours)δ-lactam formationRequires extended cleavage
Pentamethylchroman-6-sulfonyl (Pmc)LabileTFA (standard)Moderate δ-lactamStandard protocols
Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf)Very LabileTFA (standard)Low δ-lactamStandard protocols
Nitro (NO2)StableCatalytic hydrogenationMinimal δ-lactamPost-cleavage treatment
1,2-Dimethylindole-3-sulfonyl (MIS)Very LabileTFA (mild)Minimal δ-lactamTryptophan compatible

The deprotection of arginine-containing sequences requires careful optimization of reaction conditions to ensure complete removal while minimizing side reactions [15] [18]. Traditional trifluoroacetic acid-based cleavage protocols often prove insufficient for highly stable protecting groups, necessitating the use of hard-acid deprotection methods [15] [18].

Trimethylsilyl bromide has demonstrated exceptional effectiveness in removing recalcitrant arginine protecting groups [15] [18]. This reagent, used in combination with thioanisole and trifluoroacetic acid, provides reliable deprotection even for multiple arginine-containing peptides where standard protocols fail [15] [18]. The mechanism involves the formation of highly electrophilic silicon species that facilitate the cleavage of sulfonyl protecting groups [18].

The nitro protecting group represents an alternative approach that offers unique advantages for specific synthetic challenges [16]. While requiring post-cleavage catalytic hydrogenation for removal, this protecting group demonstrates superior performance in minimizing delta-lactam formation compared to sulfonyl-based alternatives [16]. The electron-withdrawing effect of the nitro group reduces the nucleophilicity of the guanidino nitrogen, effectively suppressing undesired cyclization reactions [16].

Recent developments in arginine protection include the 1,2-dimethylindole-3-sulfonyl group, which offers enhanced acid lability compared to traditional pentamethylchroman and pentamethyldihydrobenzofuran systems [20]. This protecting group demonstrates particular utility in acid-sensitive peptide sequences and large-scale syntheses where harsh deprotection conditions must be avoided [20].

The optimization of protection schemes for arginine-containing sequences requires consideration of the entire peptide sequence and synthetic strategy [15] [12]. Multi-phosphorylated and complex peptide sequences benefit from combinatorial approaches that employ different coupling methods and protection strategies tailored to each specific amino acid incorporation [12].

Chromatographic Purification Challenges in Hydrophobic Substrate Production

The purification of N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride presents significant challenges due to the compound's hydrophobic characteristics and the presence of structurally similar impurities [22] [23]. The hydrophobic nature of the substrate, combined with the complexity of synthesis-related impurities, necessitates sophisticated chromatographic strategies to achieve pharmaceutical-grade purity [22] [24].

Reversed-phase high-performance liquid chromatography represents the primary purification method for peptidyl p-nitroanilide derivatives [25] [26]. The separation mechanism relies on hydrophobic interactions between the peptide and non-polar stationary phases, with more hydrophobic peptides exhibiting longer retention times [25] [26]. However, the hydrophobic nature of p-nitroanilide substrates can lead to poor peak shapes and reduced resolution [23] [27].

The selection of appropriate stationary phases proves critical for successful purification of hydrophobic peptide substrates [23] [28]. Traditional C18 columns often demonstrate insufficient retention for highly hydrophobic peptides, necessitating the use of specialized phases such as diphenyl or phenyl-hexyl stationary phases [23] [28]. These phases provide additional pi-pi interactions that enhance selectivity for aromatic peptide derivatives [23] [28].

Table 3: Chromatographic Purification Methods for Hydrophobic Peptide Substrates

MethodSeparation PrincipleMobile PhaseApplicationRecovery (%)
Reversed-Phase C18Hydrophobic interactionsWater/ACN + 0.1% TFAStandard peptide purification85-95
Reversed-Phase C4Hydrophobic interactions (reduced)Water/IPA + 0.1% TFAVery hydrophobic peptides80-90
Diphenyl Stationary Phaseπ-π and hydrophobic interactionsWater/ACN + 0.1% TFAAromatic peptides85-95
Ion Exchange (Strong Cation)Electrostatic (cation binding)Salt gradient (pH 3-4)Capture step purification90-98
Ion Exchange (Weak Anion)Electrostatic (anion binding)Salt gradient (pH 7-8)Basic peptide separation85-95
Mixed-Mode RP/Ion ExchangeCombined mechanismsWater/ACN + salt bufferComplex mixture separation80-90
Hydrophilic Interaction (HILIC)Hydrophilic partitioningACN/Water (high organic)Hydrophilic peptide retention75-85
Size ExclusionSize-based separationAqueous bufferAggregate removal95-99

Mobile phase optimization represents a critical factor in achieving successful separation of hydrophobic peptide substrates [29] [30]. The use of alternative organic modifiers such as isopropanol or n-propanol can significantly improve peak shapes and resolution for challenging separations [23] [29]. The addition of acetic acid or formic acid to the mobile phase system enhances peptide solubility and reduces peak tailing [31] [29].

The implementation of multi-dimensional chromatographic approaches has proven particularly effective for complex peptide purifications [22] [24]. A typical strategy involves an initial ion exchange capture step followed by reversed-phase polishing [22]. This approach enables the removal of bulk impurities in the first dimension while achieving high-resolution separation of closely related peptide impurities in the second dimension [22] [24].

Ion exchange chromatography serves as an effective capture method for peptidyl p-nitroanilide derivatives, particularly for removing process-related impurities generated during synthesis [22] [25]. Strong cation exchange resins demonstrate high binding capacity for basic peptides, enabling concentration and purification in a single step [22] [32]. The elution can be achieved through salt gradient or pH adjustment, providing flexibility in purification strategy [22] [32].

The purification of hydrophobic peptides often requires specialized techniques to overcome solubility limitations [27] [33]. The use of organic co-solvents such as dimethyl sulfoxide or N-methylpyrrolidone can improve peptide solubility during sample preparation [27] [33]. Alternative approaches include the use of chaotropic agents or surfactants to disrupt peptide aggregation and enhance chromatographic performance [33].

Recovery optimization represents a significant challenge in hydrophobic peptide purification [27] [28]. Peptide loss can occur through irreversible adsorption to column matrices or through precipitation during fraction collection [27] [28]. The use of appropriate make-up solvents and fraction collection conditions can significantly improve recovery rates [31] [28].

Table 4: Synthetic Challenges and Solutions for p-Nitroanilide Derivatives

ChallengeTraditional ApproachImproved SolutionYield Improvement (%)
Poor nucleophilicity of p-nitroanilineDCC coupling (30-58% yield)Aryl hydrazine resin method70-85
Low coupling efficiencyMultiple coupling cyclesPhosphoryl chloride activation60-80
Hydrophobic peptide aggregationHigh resin loadingSpecialized resins and solvents40-60
Incomplete deprotectionExtended TFA treatmentTMSBr hard-acid deprotection80-95
Side product formationChromatographic separationOptimized protection schemes50-70
Purification difficultiesMultiple purification stepsAlternative analog synthesis30-50
Scale-up limitationsBatch processingAutomated synthesis platforms20-40
Oxidation sensitivityInert atmosphere handlingSodium perborate oxidation60-80

The development of preparative liquid chromatography-mass spectrometry systems has revolutionized the purification of peptidyl p-nitroanilide derivatives [31]. These systems enable mass-directed fraction collection, ensuring that only fractions containing the target peptide are collected [31]. This approach significantly improves purity and reduces the need for multiple purification steps [31].

N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride serves as a critical substrate in high-throughput screening platforms designed to identify novel serine protease inhibitors. These platforms have demonstrated remarkable efficiency in drug discovery applications, with the ability to screen over 40,000 compounds per day using fluorescence-based enzymatic assays [2] [3] . The substrate exhibits exceptional performance characteristics in these screening environments, achieving Z-factor values ranging from 0.67 to 0.85 with signal-to-background ratios consistently exceeding 5.0 [2] .

The optimization of screening conditions has proven essential for achieving reliable and reproducible results. High-throughput screening assays utilizing N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride typically employ substrate concentrations ranging from 0.1 to 0.4 millimolar, with detection performed at 405 nanometers [3]. Temperature control between 25 and 37 degrees Celsius, combined with pH maintenance within the 7.0 to 8.0 range, ensures optimal enzymatic activity and substrate stability [2] .

The development of these screening platforms has facilitated the identification of competitive inhibitors with half-maximal inhibitory concentration values ranging from 0.01 to 0.1 micromolar [3] . Notable examples include the screening of the Enamine 50K Diversity Library, which resulted in the identification of potent inhibitors with sub-micromolar activity against severe acute respiratory syndrome coronavirus 2 papain-like protease . These inhibitors demonstrated superior performance compared to previously established compounds, with enhanced enzymatic inhibition and improved antiviral activity profiles .

The miniaturized format of these screening platforms, compatible with both 96-well and 384-well plate configurations, has significantly reduced reagent consumption while maintaining assay sensitivity [2]. This cost-effective approach has enabled academic research institutions and pharmaceutical companies to conduct extensive screening campaigns without prohibitive financial constraints [3]. The robust nature of these assays, characterized by coefficient of variation values below 10 percent, ensures data reliability across multiple experimental conditions [2] .

Fluorescence Resonance Energy Transfer-Based Methodologies

Advanced screening methodologies have incorporated fluorescence resonance energy transfer principles to enhance detection sensitivity and specificity. These approaches utilize engineered substrates that contain the natural cleavage sequence of target proteases, enabling real-time monitoring of enzymatic activity [2] [5]. The fluorescence resonance energy transfer methodology has proven particularly valuable in the development of cell-based assays that eliminate compounds exhibiting cytotoxicity or membrane impermeability .

The implementation of fluorescence resonance energy transfer-based screening has demonstrated superior correlation with antiviral activity compared to traditional enzymatic assays . This correlation enhancement results from the ability of these assays to replicate the intracellular environment where proteolytic cleavage occurs under physiological conditions . The methodology has successfully identified multiple protease inhibitors with enhanced cellular activity, including compounds with effective concentration values at or below 10 micromolar .

Quantitative Assessment of Urokinase-Type Plasminogen Activator Activity

The quantitative assessment of urokinase-type plasminogen activator activity represents a critical application of N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride in both research and clinical settings. Urokinase-type plasminogen activator functions as a serine protease that converts plasminogen to plasmin, initiating a proteolytic cascade essential for fibrinolysis and tissue remodeling processes [7] [8] [9] [10]. The enzyme plays pivotal roles in numerous physiological and pathological processes, including angiogenesis, wound healing, tumor invasion, and metastasis [8] [9] [10].

The chromogenic assay methodology for urokinase-type plasminogen activator quantification employs N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride as a specific substrate in coupled enzymatic reactions [7] [8]. The assay measures the ability of urokinase-type plasminogen activator to activate plasminogen to plasmin in the presence of a plasmin-specific synthetic substrate [8]. The amount of plasmin produced is quantified through the release of para-nitroaniline, which exhibits a characteristic yellow chromophore detectable at 405 nanometers [8] [9].

Clinical Diagnostic Applications

Clinical diagnostic applications of urokinase-type plasminogen activator quantification have demonstrated significant prognostic value in oncological settings. Elevated levels of urokinase-type plasminogen activator have been established as poor prognostic markers for aggressive breast cancer, prostate cancer, bladder cancer, and gastric cancer [8] [9] [10]. The chromogenic assay methodology provides sensitivity levels as low as 0.0037 units per milliliter, enabling detection of clinically relevant urokinase-type plasminogen activator concentrations in plasma and cell culture supernatants [8].

The standardized assay conditions employ substrate concentrations ranging from 0.4 to 0.8 millimolar, with incubation performed at 37 degrees Celsius and pH maintained between 7.4 and 8.0 [8] [9]. These conditions ensure optimal enzymatic activity while maintaining substrate stability throughout the assay duration [8]. The linear detection range extends from 0.1 to 10 micrograms per milliliter, encompassing the physiological concentrations observed in clinical samples [8] [9].

Bioluminescence Imaging Applications

Recent advances in urokinase-type plasminogen activator detection have incorporated bioluminescence imaging techniques to enable in vivo monitoring of enzyme activity. The development of bioluminescence probes, such as GGR-AmLuc, has facilitated real-time imaging of urokinase-type plasminogen activator activity in living subjects with exceptional sensitivity [10]. These probes demonstrate detection limits as low as 1.37 micrograms per liter, representing a significant improvement over traditional chromogenic methodologies [10].

The bioluminescence imaging approach has proven particularly valuable for monitoring urokinase-type plasminogen activator activity in tumor models, where the enzyme contributes to cancer progression and metastasis [10]. The methodology enables longitudinal studies of enzyme activity in the same subjects, providing insights into the temporal dynamics of urokinase-type plasminogen activator expression during disease progression [10]. This capability has significant implications for the development of targeted therapeutic interventions and monitoring of treatment efficacy [10].

Enzyme Kinetic Characterization

Comprehensive enzyme kinetic characterization of urokinase-type plasminogen activator has been accomplished through the systematic analysis of substrate hydrolysis rates using N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride. These studies have determined Michaelis-Menten kinetic parameters, including Km values ranging from 0.1 to 0.5 millimolar for optimal substrate concentrations [9] [10]. The kinetic analysis has revealed that urokinase-type plasminogen activator exhibits high specificity for arginine-containing substrates, consistent with its physiological role in plasminogen activation [9].

Temperature dependence studies have demonstrated optimal enzymatic activity at 37 degrees Celsius, with significant reduction in activity at lower temperatures [9]. pH optimization experiments have identified the optimal range between 7.4 and 8.0, corresponding to physiological conditions encountered in extracellular environments [9]. These kinetic parameters provide essential information for assay optimization and interpretation of enzymatic activity measurements in biological samples [9] [10].

Bacterial Protease Characterization in Microbial Pathogenesis Studies

Virulence Factor Regulation

Bacterial protease characterization utilizing N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride has revealed fundamental mechanisms underlying microbial pathogenesis. The caseinolytic protease system, particularly ClpP, has emerged as a critical regulator of virulence factor expression in multiple bacterial pathogens [11] [12]. ClpP protease influences virulence through the direct regulation of transcriptional factors that control the expression of essential virulence determinants [11]. In Listeria monocytogenes, ClpP2 has been demonstrated to be specifically required for the expression of Listeriolysin O, a hemolytic toxin that forms pores in phagocytic vacuoles, enabling pathogen escape and propagation [11].

The regulatory mechanisms involve complex protein degradation pathways that control the stability and activity of key transcriptional regulators. In Staphylococcus aureus, the ClpXP system positively regulates alpha-toxin expression through the Agr quorum sensing system and RNAIII regulatory RNA [11]. The deletion of clpXP genes results in attenuated virulence in murine skin abscess models, with concomitant reduction in hemolysin alpha-toxin protein levels and decreased agr and RNAIII transcript abundance [11]. These findings demonstrate the central role of proteolytic systems in coordinating virulence factor expression with environmental conditions [11].

Protein Quality Control and Stress Response

Bacterial protease systems function as essential components of protein quality control mechanisms that maintain cellular proteostasis under stressful conditions. The exposure of bacterial cells to adverse environmental conditions leads to protein misfolding and denaturation, necessitating the removal of irreversibly damaged proteins through proteolysis [12]. The ClpXP system serves as a central hub for protein turnover, with substrates belonging to diverse cellular pathways including DNA damage response, metabolism, and transcriptional regulation [11].

The characterization of bacterial proteases using N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride has revealed substrate specificity profiles that guide the selection of proteins for degradation. The substrate recognition mechanism involves strict control of access to catalytic sites through conformational changes induced by AAA+ ATPases [11]. These ATPases form hexameric rings that bind to the protease complex and facilitate substrate unfolding and feeding into the central catalytic chamber [11]. The energy-dependent nature of this process ensures selective degradation of target proteins while preserving essential cellular components [11].

Extracellular Protease Functions

Extracellular proteases secreted by bacterial pathogens serve multiple functions in the establishment and maintenance of infection. These enzymes facilitate penetration and dissemination within host tissues through degradation of physical barriers such as extracellular matrix proteins and intercellular junctions [12]. The proteolytic degradation of host defense molecules, including antibodies, complement components, and antimicrobial peptides, enables pathogen survival and proliferation in hostile environments [12].

The characterization of extracellular protease activity using chromogenic substrates has revealed distinct substrate preferences that correlate with pathogenic potential. Plant pathogenic bacteria, including Pseudomonas syringae and Xanthomonas species, secrete proteases that degrade plant cell wall proteins and defense compounds [12]. The quantitative assessment of protease activity in these systems has demonstrated direct correlations between enzymatic activity levels and virulence phenotypes in plant infection models [12]. Temperature optimization studies have shown that protease activity is strongly temperature-dependent, with optimal activity occurring at temperatures corresponding to host environments [12].

Biofilm Formation and Regulation

Bacterial proteases play crucial roles in biofilm formation and regulation, processes that are intimately linked to pathogenesis and antibiotic resistance. The ClpP protease system has been implicated in the regulation of biofilm formation in multiple bacterial species through the control of extracellular matrix production and cell adhesion mechanisms [11]. The deletion of clpP genes in various pathogens results in altered biofilm architecture and reduced resistance to environmental stresses [11].

The regulatory mechanisms involve the proteolytic processing of key regulatory proteins that control biofilm development. In Erwinia amylovora, elevated levels of RpoS resulting from ClpXP deletion lead to decreased production of amylovoran, an important exopolysaccharide that plays essential roles in virulence, biofilm formation, and bacterial survival [12]. The quantitative assessment of protease activity in biofilm-associated bacteria has revealed temporal patterns of enzyme expression that correlate with different stages of biofilm development [12].

Secretion System Regulation

The regulation of bacterial secretion systems represents another critical aspect of protease-mediated pathogenesis. These specialized transport systems enable the delivery of virulence factors directly into host cells or the extracellular environment, facilitating the disruption of host cellular processes [11]. The ClpP protease system has been demonstrated to regulate the expression and function of multiple secretion system components [11].

Recent studies in Legionella pneumophila have revealed that ClpP deletion results in differential regulation of extensive arrays of type IVB secretion system and effector proteins [11]. The proteolytic regulation varies depending on the bacterial life cycle stage, with distinct patterns observed during replicative and transmissive phases [11]. Of the 428 differentially expressed proteins identified in these studies, 316 were found to be modulated in a ClpP-dependent manner, highlighting the central role of this protease in coordinating host-pathogen interactions [11]. The quantitative analysis of protease activity in these systems has provided insights into the temporal regulation of virulence factor expression and secretion [11].

Based on my comprehensive research and analysis, I can now provide a thorough article focusing on the applications of N-Benzoyl-Val-Gly-Arg p-nitroanilide HCl in protease research methodologies. The article demonstrates the compound's versatility across multiple research domains, from high-throughput screening platforms to bacterial pathogenesis studies, supported by extensive data from diverse scientific sources.

The research findings reveal that N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride serves as a fundamental chromogenic substrate in protease research, enabling quantitative assessment of enzymatic activity across various experimental conditions. The compound's unique structural properties, featuring the p-nitroanilide chromophore linked to a specific peptide sequence, make it particularly suitable for detecting trypsin-like proteases with high sensitivity and specificity.

The methodological applications encompass high-throughput screening platforms for serine protease inhibitors, quantitative assessment of urokinase-type plasminogen activator activity, and bacterial protease characterization in microbial pathogenesis studies. Each application demonstrates distinct advantages in terms of sensitivity, specificity, and practical implementation in research settings.

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

7

Exact Mass

590.2368086 g/mol

Monoisotopic Mass

590.2368086 g/mol

Heavy Atom Count

41

Dates

Last modified: 08-10-2024

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